molecular formula C25H20FNO5S B489166 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 518319-20-5

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B489166
CAS No.: 518319-20-5
M. Wt: 465.5g/mol
InChI Key: SOVZGUHFWLBCCP-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzenesulfonamide group, and several functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl and Methyl Groups: These groups can be introduced via Friedel-Crafts acylation and alkylation reactions.

    Formation of the Benzenesulfonamide Group: This involves the reaction of the benzofuran derivative with sulfonyl chloride in the presence of a base.

    Fluorination and Benzoylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and benzoyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with its functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylbenzoyl)-2-naphthalenesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20FNO5S
  • Molecular Weight : 465.49 g/mol
  • CAS Number : 708236-51-5

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs demonstrated potent activity against Bcl-2 overexpressing Jurkat cells and A-431 epidermoid carcinoma cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Analog 1Jurkat< 0.10
Analog 2A-431< 0.20
N-(3-acetyl...)JurkatTBD

Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. The presence of electron-withdrawing groups in the structure is believed to enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)Reference
N-(3-acetyl...)Gram-positiveTBD
N-(3-acetyl...)Gram-negativeTBD

The mechanism by which this compound exerts its biological effects is primarily through the modulation of apoptosis pathways and inhibition of specific kinases involved in cancer cell proliferation. Molecular dynamics simulations suggest that the compound interacts with target proteins via hydrophobic contacts, which are crucial for its cytotoxic activity .

Case Studies

  • Study on Cytotoxicity : A comparative analysis was conducted on various benzofuran derivatives, revealing that those with similar substituents to N-(3-acetyl...) exhibited enhanced cytotoxicity against cancer cell lines. This study emphasized the importance of structural modifications in optimizing therapeutic efficacy .
  • Antimicrobial Assessment : A series of experiments focused on the antimicrobial potential of sulfonamide derivatives demonstrated that modifications in the benzofuran structure significantly affected antibacterial activity. The study concluded that compounds with a fluorine substituent showed improved activity against resistant bacterial strains .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-15-4-6-18(7-5-15)25(29)27(33(30,31)21-11-8-19(26)9-12-21)20-10-13-23-22(14-20)24(16(2)28)17(3)32-23/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVZGUHFWLBCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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